Methyl N-hydroxybenzenecarboximidate, also known as methyl benzohydroximate or methoxyphenyl-oxime, is a well-characterized O-alkylated hydroximic acid derivative (C8H9NO2). In industrial and laboratory procurement, it is primarily sourced as a stable precursor for organometallic coordination chemistry, a model compound for stereochemical isomerization studies, and a purified reference standard for antimicrobial assays. Unlike its N-alkylated or halide-based analogs, this specific methyl ester provides a distinct combination of high thermal stability, predictable acid-catalyzed reactivity, and defined basicity, making it a critical reagent for precise synthetic and analytical workflows [1].
Substituting methyl N-hydroxybenzenecarboximidate with closely related analogs, such as N-methylbenzohydroxamic acid or benzohydroximoyl chloride, fundamentally alters reaction pathways and product yields. In coordination chemistry, N-alkylated hydroxamic acids exhibit sluggish coupling kinetics and yield different stereoisomers during metalla-Pinner reactions [1]. Similarly, attempting to use the chloride precursor for stereochemical or kinetic studies introduces confounding variables, as the halide isomerizes via nucleophilic catalysis rather than the clean iminium ion rotation observed with the methyl ester [2]. Furthermore, replacing the purified compound with crude natural extracts in biological assays introduces unacceptable batch-to-batch variability, negating its utility as a standardized reference material [3].
In the synthesis of Pt(IV) imino complexes via the metalla-Pinner reaction, the O-alkylated hydroximic form (methyl benzohydroximate) demonstrates superior reactivity compared to its N-alkylated hydroxamic counterpart (N-methylbenzohydroxamic acid). Coupling with Pt(IV)-bound nitriles proceeds significantly faster with the hydroximic form, selectively yielding mutually trans E-configuration imino ligands [1].
| Evidence Dimension | Reaction kinetics and stereoselectivity in Pt(IV) nitrile coupling |
| Target Compound Data | Rapid addition yielding mutually trans E-configuration imino ligands |
| Comparator Or Baseline | N-methylbenzohydroxamic acid (slower addition, different coordination geometry) |
| Quantified Difference | Accelerated reaction rate and strict E-configuration selectivity |
| Conditions | trans-[PtCl4(RCN)2] complexes in metalla-Pinner reaction |
For organometallic synthesis, selecting the O-alkylated hydroximic form ensures faster reaction times and precise stereocontrol of the resulting platinum complexes.
Methyl benzohydroximate exhibits exceptional resistance to thermal isomerization compared to simple imines. Under acid-catalyzed conditions, its E/Z isomerization strictly follows an iminium ion rotation mechanism with a defined rotational barrier (ΔG‡ = 22 kcal/mol at 25 °C). In contrast, the precursor benzohydroximoyl chloride undergoes isomerization via a more complex nucleophilic catalysis pathway, making the methyl ester a much more predictable model compound for stereochemical studies [1].
| Evidence Dimension | Free energy of activation (ΔG‡) and isomerization pathway |
| Target Compound Data | ΔG‡ = 22 kcal/mol at 25 °C (via iminium ion rotation) |
| Comparator Or Baseline | Benzohydroximoyl chloride (isomerizes via nucleophilic catalysis) |
| Quantified Difference | Distinct mechanistic pathway with a precisely quantifiable 22 kcal/mol rotational barrier |
| Conditions | Acid-catalyzed (triflic acid) environment at 25 °C |
Procurement of the methyl ester rather than the chloride precursor guarantees predictable stereomutation kinetics without interference from nucleophilic counter-ions.
When evaluating hydroximates for acid-catalyzed transformations, methyl benzohydroximate is approximately 50 times stronger as a base than its sulfur analog, methyl O-methylthiobenzohydroximate. This enhanced basicity translates to significantly faster reaction kinetics; methyl benzohydroximate isomerizes at a rate of 9.24 x 10^-6 s^-1 in 0.0173 M trichloroacetic acid at 25 °C, which is over 4.2 times faster than the thio-analog despite the latter requiring 10 times higher acid concentration and higher temperatures [1].
| Evidence Dimension | Base strength and isomerization rate constant |
| Target Compound Data | k = 9.24 x 10^-6 s^-1 (in 0.0173 M acid at 25 °C); ~50x stronger base |
| Comparator Or Baseline | Methyl O-methylthiobenzohydroximate (k = 2.22 x 10^-6 s^-1 in 0.154 M acid at elevated temp; pKb = 23.7) |
| Quantified Difference | >4.2x faster rate at 1/10th the acid concentration and 50-fold higher basicity |
| Conditions | Trichloroacetic acid catalyzed isomerization |
Buyers designing acid-catalyzed synthetic routes should select the oxygen-based hydroximate to achieve faster conversion rates under significantly milder acidic conditions.
As a purified bioactive standard (often referred to as methoxyphenyl-oxime in microbiological literature), this compound demonstrates potent and quantifiable antibacterial activity, distinguishing it from variable crude plant or bacterial extracts. It achieves an inhibition zone of 19.44 mm against Escherichia coli and 17.11 mm against Klebsiella pneumoniae, with a standardized Minimum Inhibitory Concentration (MIC) of 95 μg/mL for both Gram-negative organisms [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) and Inhibition Zone |
| Target Compound Data | MIC = 95 μg/mL; Inhibition Zone = 19.44 mm (E. coli) |
| Comparator Or Baseline | Crude alkaloid extracts (highly variable MICs, often >1000 μg/mL) |
| Quantified Difference | Standardized 95 μg/mL MIC vs. unquantifiable variance in crude mixtures |
| Conditions | Standardized disc diffusion and broth microdilution assays |
Procuring the purified synthetic compound eliminates the batch-to-batch variability of natural extracts, providing a reliable positive control for antimicrobial screening.
Where this compound is the right choice for generating Pt(IV) imino complexes via metalla-Pinner reactions, offering faster coupling kinetics and strict E-configuration stereocontrol compared to N-alkylated hydroxamic acids [1].
Where this compound is the right choice for studying acid-catalyzed E/Z isomerization, providing a stable, predictable iminium ion rotation mechanism with a defined 22 kcal/mol barrier, avoiding the nucleophilic interference seen with halide precursors [2].
Where this compound is the right choice as a purified reference standard for evaluating Gram-negative bacterial inhibition, offering a reliable MIC of 95 μg/mL against E. coli to benchmark against variable crude natural extracts [3].